Docosanol, also known as 1-docosanol or n-docosanol, is a saturated 22-carbon aliphatic alcohol recognized for its antiviral properties, particularly against lipid-enveloped viruses such as herpes simplex virus (HSV)235. It is commercially available and used topically to treat herpes simplex labialis, commonly known as cold sores, and has been shown to alleviate pain and potentially accelerate the healing of sores5. The interest in docosanol extends beyond its antiviral applications, as it has been implicated in various biological processes that could have therapeutic implications.
The antiviral activity of docosanol is attributed to its ability to inhibit the fusion between the plasma membrane and the viral envelope, which is essential for viral entry into cells35. This mechanism prevents the initiation of viral activity and replication within the host cells. Studies have shown that docosanol-treated cells resist infection by a variety of lipid-enveloped viruses, including different strains of HSV23. The compound appears to interfere with early intracellular events surrounding viral entry, possibly by integrating into cell membranes and rendering them less susceptible to viral fusion and/or entry2. Additionally, intracellular imaging studies using coherent anti-Stokes Raman scattering microscopy have revealed that docosanol accumulates in living cells, with distinct spatial patterns of drug accumulation observed in different cell lines4. This suggests that docosanol may have cell-specific trafficking patterns that contribute to its mechanism of action.
Docosanol-related compounds, such as docosahexaenoic acid (DHA) and neuroprotectin D1 (NPD1), have been studied for their neuroprotective effects following experimental ischemic stroke1. These compounds have been shown to promote neurogenesis, angiogenesis, and blood-brain barrier integrity, leading to improved neurobehavioral recovery1. In animal models, treatment with DHA resulted in reduced infarct volumes and tissue loss, increased synthesis of NPD1 in the penumbra, and diminished blood-brain barrier permeability1. These findings suggest that docosanol and its derivatives may have significant therapeutic potential in the context of neuroprotection and recovery from cerebral ischemic events.
The primary application of docosanol is in the treatment of viral infections, particularly those caused by lipid-enveloped viruses such as HSV235. Its inhibitory effect on viral replication has been demonstrated in vitro, and it is one of the most effective over-the-counter therapies for herpes simplex labialis45. The ability of docosanol to inhibit viral entry into cells makes it a valuable agent in the management of viral infections and highlights its potential for broader antiviral applications.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6